OATP1B1 Transporter Inhibition
Desmethyl bosentan inhibits the hepatic uptake transporter OATP1B1 with an IC50 of 3.8 μM (95% CI: 1.9–7.6), demonstrating a transporter inhibition profile that is distinct from both bosentan and the hydroxylated metabolites. In contrast, hydroxy bosentan (Ro 48-5033) and hydroxy desmethyl bosentan (Ro 64-1056) exhibit only weak inhibition of OATP1B1, while bosentan itself is a known substrate of OATP1B1 and OATP1B3 [1]. This differential OATP1B1 inhibition by desmethyl bosentan may contribute uniquely to the overall drug-drug interaction profile observed with bosentan therapy [2].
| Evidence Dimension | OATP1B1 inhibition (IC50) |
|---|---|
| Target Compound Data | 3.8 μM (geometric mean, 95% CI: 1.9–7.6) |
| Comparator Or Baseline | Hydroxy bosentan (Ro 48-5033): weak inhibition only; Hydroxy desmethyl bosentan (Ro 64-1056): weak inhibition only |
| Quantified Difference | Desmethyl bosentan shows quantifiable OATP1B1 inhibition (IC50 = 3.8 μM); hydroxylated metabolites show only weak, non-quantified inhibition |
| Conditions | 8-fluorescein-cAMP uptake assay in HEK-OATP1B1 cells |
Why This Matters
Procurement of desmethyl bosentan reference standard is essential for accurately modeling and predicting bosentan-associated drug-drug interactions involving OATP1B1-mediated hepatic uptake.
- [1] Weiss J, Baumann S, Theile D, Haefeli WE. Desmethyl bosentan displays a similar in vitro interaction profile as bosentan. Pulm Pharmacol Ther. 2015;30:16-22. View Source
- [2] Treiber A, Schneiter R, Häusler S, Stieger B. Bosentan is a substrate of human OATP1B1 and OATP1B3: inhibition of hepatic uptake as the common mechanism of its interactions with cyclosporin A, rifampicin, and sildenafil. Drug Metab Dispos. 2007;35(8):1400-1407. View Source
